molecular formula C12H8ClF3N2OS B3042621 2-({[3-Chloro-5-(trifluoromethyl)-2-pyridyl]methyl}thio)pyridinium-1-olate CAS No. 648427-31-0

2-({[3-Chloro-5-(trifluoromethyl)-2-pyridyl]methyl}thio)pyridinium-1-olate

Cat. No. B3042621
CAS RN: 648427-31-0
M. Wt: 320.72 g/mol
InChI Key: VNAAHECNBDKNBJ-UHFFFAOYSA-N
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Description

The compound is a pyridine derivative, which is a class of compounds that contain a ring structure with alternating single and double bonds, similar to benzene, but one of the carbon atoms is replaced by a nitrogen atom . The trifluoromethyl group (-CF3) is a common substituent in organic chemistry with the chemical formula -CF3 .


Synthesis Analysis

Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . Various methods of synthesizing similar compounds have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The empirical formula is C8H9Cl2F3N2S and the molecular weight is 293.14 .


Chemical Reactions Analysis

The compound, being a pyridine derivative, is likely to participate in reactions typical of this class of compounds. Pyridines can act as bases, forming salts upon protonation. They can also act as nucleophiles in substitution reactions .

Mechanism of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

Trifluoromethylpyridines have found applications in the agrochemical and pharmaceutical industries, and it is expected that many novel applications will be discovered in the future .

properties

IUPAC Name

3-chloro-2-[(1-oxidopyridin-1-ium-2-yl)sulfanylmethyl]-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2OS/c13-9-5-8(12(14,15)16)6-17-10(9)7-20-11-3-1-2-4-18(11)19/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAAHECNBDKNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)SCC2=C(C=C(C=N2)C(F)(F)F)Cl)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[3-Chloro-5-(trifluoromethyl)-2-pyridyl]methyl}thio)pyridinium-1-olate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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